tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate
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Overview
Description
tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate: is a heterocyclic compound with the molecular formula C10H14BrN3O4S and a molecular weight of 352.21 g/mol . This compound is primarily used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate typically involves the reaction of 5-bromo-2-(methylsulfonyl)pyrimidine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the sulfonyl group .
Scientific Research Applications
Chemistry: tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of various substituents on pyrimidine derivatives.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)methylcarbamate: Similar in structure but with a different substitution pattern.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Used in the synthesis of kinase inhibitors.
Uniqueness: tert-Butyl (5-bromo-2-(methylsulfonyl)pyrimidin-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .
Properties
Molecular Formula |
C10H14BrN3O4S |
---|---|
Molecular Weight |
352.21 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-methylsulfonylpyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C10H14BrN3O4S/c1-10(2,3)18-9(15)14-7-6(11)5-12-8(13-7)19(4,16)17/h5H,1-4H3,(H,12,13,14,15) |
InChI Key |
SXPLSHUDNVBLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1Br)S(=O)(=O)C |
Origin of Product |
United States |
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